1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes an azido group, a fluoro group, and multiple hydroxyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and cyclization reactions. The industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the azido and fluoro groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products
Scientific Research Applications
1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its incorporation into biological systems, where it interacts with specific molecular targets. The azido group can participate in click chemistry reactions, while the fluoro group enhances its stability and bioavailability. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-azacytosine
- 2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-azauracil
- 2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-azathymine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the azido and fluoro groups in 1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C9H10FN5O5 |
---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6-,7+,9+/m0/s1 |
InChI Key |
ISWXDJFQYOARQG-XZMZPDFPSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.